3-(2-Methoxyphenyl)phenol

Overview

Description

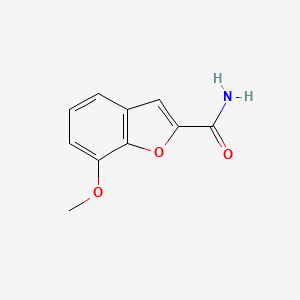

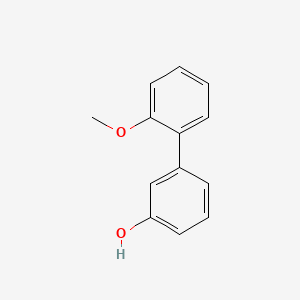

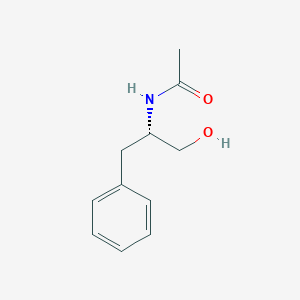

3-(2-Methoxyphenyl)phenol is a chemical compound with the CAS Number: 59920-54-6 and a molecular weight of 200.24 . Its IUPAC name is 2’-methoxy [1,1’-biphenyl]-3-ol .

Synthesis Analysis

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)phenol is represented by the linear formula C13H12O2 . The InChI code for this compound is 1S/C13H12O2/c1-15-13-8-3-2-7-12 (13)10-5-4-6-11 (14)9-10/h2-9,14H,1H3 .Chemical Reactions Analysis

Phenols, including 3-(2-Methoxyphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

3-(2-Methoxyphenyl)phenol is a colorless or light red oily liquid . Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications

Antioxidant Properties

3-(2-Methoxyphenyl)phenol: possesses antioxidant activity due to its phenolic structure. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, neurodegenerative disorders, and cardiovascular conditions .

Ultraviolet (UV) Absorbers

In the field of sunscreens and UV protection, this compound plays a crucial role. Its absorption properties in the UV range make it an effective ingredient in sunscreens, lotions, and cosmetics. By absorbing UV radiation, it shields the skin from harmful effects .

Flame Retardants

The thermal stability of 3-(2-Methoxyphenyl)phenol makes it valuable in flame-retardant applications. It can be incorporated into polymers, textiles, and coatings to enhance their fire resistance. Its ability to suppress combustion and reduce heat release is advantageous in safety-critical materials .

Plastics and Adhesives

Due to its compatibility with various polymer matrices, this compound finds use in plastics and adhesives. It improves their thermal stability, mechanical properties, and resistance to environmental stress. Researchers continue to explore its role in enhancing material performance .

Biological Activities

Beyond industrial applications, studies have revealed potential biological effects. 3-(2-Methoxyphenyl)phenol exhibits anti-tumor and anti-inflammatory properties. It modulates cellular pathways, making it a subject of interest for drug development and disease management .

Synthetic Strategies

Researchers have developed innovative synthetic methods for preparing m-aryloxy phenols. These strategies include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. The use of hydrogen bromide and boron tribromide as catalysts has been explored .

Mechanism of Action

Target of Action

It’s worth noting that phenolic compounds, which include 3-(2-methoxyphenyl)phenol, are known to interact with a variety of biological targets due to their diverse chemical structures .

Mode of Action

Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .

Biochemical Pathways

Phenolic compounds are known to influence several biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

Phenolic compounds are generally known for their poor oral bioavailability due to extensive metabolism and rapid excretion .

Result of Action

Phenolic compounds are generally recognized for their antioxidant, anti-inflammatory, and potential anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Methoxyphenyl)phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .

Safety and Hazards

Future Directions

While specific future directions for 3-(2-Methoxyphenyl)phenol were not found in the search results, phenolic compounds in general have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, phenolic compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name |

3-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPARCZPYGOHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602459 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59920-54-6 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)

![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)